2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one
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Overview
Description
2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one is a synthetic organic compound that features a cyclopropyl group, a piperazine ring, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one typically involves multi-step procedures. One common method involves the reaction of cyclopropyl ketone with piperazine and azetidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like toluene . The mixture is then treated with activated carbon and filtered to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or azetidine moieties can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one is unique due to its combination of cyclopropyl, piperazine, and azetidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H21N3O |
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Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-cyclopropyl-1-(3-piperazin-1-ylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C12H21N3O/c16-12(7-10-1-2-10)15-8-11(9-15)14-5-3-13-4-6-14/h10-11,13H,1-9H2 |
InChI Key |
DRJGTMCQOZORDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)N2CC(C2)N3CCNCC3 |
Origin of Product |
United States |
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